molecular formula C22H23NO6 B11153508 7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11153508
M. Wt: 397.4 g/mol
InChI Key: YITYIGDXJSDWBE-UHFFFAOYSA-N
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Description

7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin core: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Amination: The 2,3-dihydro-1,4-benzodioxin is then aminated using appropriate amines under controlled conditions.

    Coupling with chromenone: The aminated product is then coupled with a chromenone derivative through a series of reactions involving hydroxylation and etherification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can target the chromenone core and the benzodioxin ring.

    Substitution: Various substitution reactions can occur, especially at the amino group and the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in various biological assays to understand its interaction with biological molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-ylamino derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.

    Chromenone derivatives: Compounds with a chromenone core are structurally related and may have similar biological activities.

Uniqueness

What sets 7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C22H23NO6/c1-13-14(2)22(25)29-20-10-17(4-5-18(13)20)28-12-16(24)11-23-15-3-6-19-21(9-15)27-8-7-26-19/h3-6,9-10,16,23-24H,7-8,11-12H2,1-2H3

InChI Key

YITYIGDXJSDWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNC3=CC4=C(C=C3)OCCO4)O)C

Origin of Product

United States

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